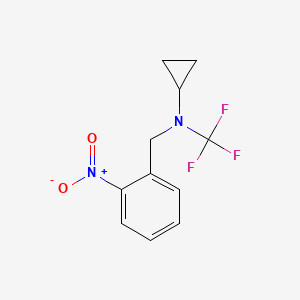![molecular formula C14H24BrNO2 B13948887 tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The tert-butyl group and bromomethyl group attached to the azaspiro structure make this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced through a bromination reaction. This step requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Protection of the Carboxylate Group: The carboxylate group is protected using a tert-butyl esterification reaction. This involves the use of tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
類似化合物との比較
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the bromomethyl group.
tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains a different spirocyclic core and functional groups.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar structure with a hydrochloride salt form.
Uniqueness
The presence of the bromomethyl group in tert-Butyl 7-(bromomethyl)-2-azaspiro[44]nonane-2-carboxylate makes it unique compared to other similar compounds
特性
分子式 |
C14H24BrNO2 |
|---|---|
分子量 |
318.25 g/mol |
IUPAC名 |
tert-butyl 8-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-7-6-14(10-16)5-4-11(8-14)9-15/h11H,4-10H2,1-3H3 |
InChIキー |
QIDVWVDMNQVBNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
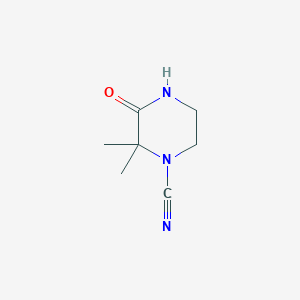
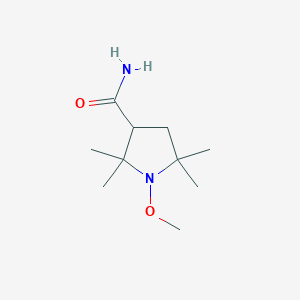
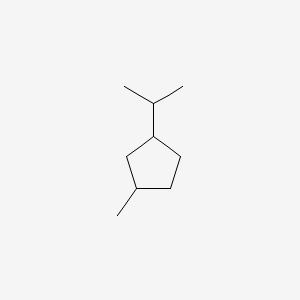
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
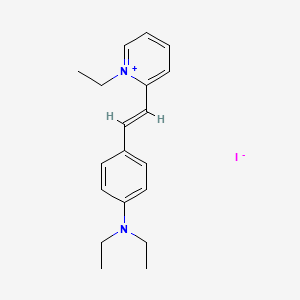
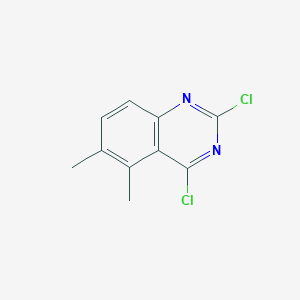


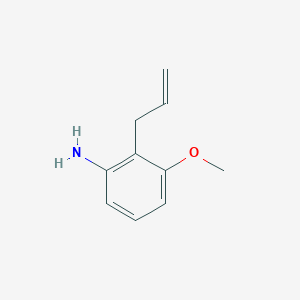
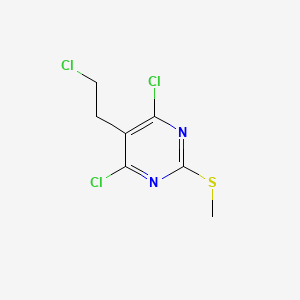
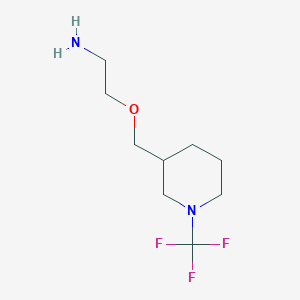
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
